molecular formula C14H23NO4 B2805321 (3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2219372-08-2

(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2805321
CAS No.: 2219372-08-2
M. Wt: 269.341
InChI Key: MBLSMDHZQNHFRQ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One area of application involves the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids showcases the utility of similar pyrrolidine derivatives in creating novel biologically active molecules Kharchenko, Detistov, Orlov, 2008. These methodologies may be relevant for the manipulation or derivation of the compound , indicating its potential in the development of new therapeutic agents.

Molecular Functionalization and Cyclization

Research focusing on the molecular functionalization and cyclization processes highlights the versatility of pyrrolidine and its derivatives in organic synthesis. For instance, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to ring-fused pyrrolines which can be further oxidized or reduced to pyrroles or pyrrolidines, respectively Kang, Richers, Sawicki, Seidel, 2015. This demonstrates the compound's applicability in synthesizing complex heterocyclic structures, potentially useful in pharmaceuticals and agrochemicals.

Synthesis of Spiro Compounds

Additionally, the synthesis of functionalized spiro compounds through multicomponent reactions involving α-amino acids indicates the utility of pyrrolidine frameworks in generating spiro[indoline-3,2'-pyrrolizines], spiro[indoline-3,3'-pyrrolidines], and related structures Sun, Chen, Gong, Yan, 2015. These findings suggest potential applications in creating diverse spirocyclic compounds for drug discovery and material science.

Properties

IUPAC Name

(3S,4S)-4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(6-9-4-5-9)11(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLSMDHZQNHFRQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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